(4,5-Dimethylthiazol-2-YL)methanol

Description

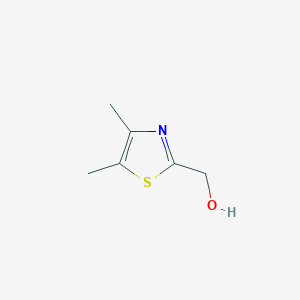

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4,5-dimethyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-4-5(2)9-6(3-8)7-4/h8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZZUYMCPDVPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606796 | |

| Record name | (4,5-Dimethyl-1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-16-4 | |

| Record name | 4,5-Dimethyl-2-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Dimethyl-1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethyl-1,3-thiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4,5-Dimethylthiazol-2-YL)methanol chemical structure and properties

Disclaimer

Information regarding the chemical and physical properties, as well as the biological activity of (4,5-Dimethylthiazol-2-YL)methanol, is limited in publicly available scientific literature. Much of the data presented herein is based on predictions, estimations, and extrapolations from structurally similar compounds. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be used as a substitute for rigorous experimental validation.

Introduction

This compound is an organic compound featuring a thiazole ring substituted with two methyl groups and a hydroxymethyl group. The thiazole moiety is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds. The presence of a hydroxymethyl group suggests potential for derivatization and use as a building block in the synthesis of more complex molecules. This guide provides a summary of the available information on its chemical structure and properties, along with a proposed synthetic route.

Chemical Structure

The chemical structure of this compound consists of a 5-membered thiazole ring with methyl groups at the 4 and 5 positions and a methanol group at the 2-position.

Chemical Formula: C₆H₉NOS

CAS Number: 99839-16-4

IUPAC Name: (4,5-dimethyl-1,3-thiazol-2-yl)methanol

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 143.21 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or solid | Inferred from similar compounds[1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from structure[1] |

| pKa | Not available | - |

Synthesis

A specific, experimentally validated protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route is the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring.[2][3][4][5][6][7] This would involve the reaction of an α-haloketone with a thioamide. A proposed two-step synthesis is outlined below.

Proposed Synthetic Pathway

A potential synthesis route starts from 3-bromo-2-butanone and involves the formation of a thiazole ring followed by the introduction of the hydroxymethyl group. A more direct approach would involve a thioamide with the desired hydroxymethyl group, though the stability of such a reagent could be a concern. A common strategy for introducing a 2-substituent on a thiazole ring is through lithiation at the 2-position followed by reaction with an electrophile.

Hypothetical Experimental Protocol: Synthesis of this compound via Lithiation of 4,5-Dimethylthiazole

Step 1: Synthesis of 4,5-Dimethylthiazole

The synthesis of the precursor 4,5-dimethylthiazole can be achieved via the Hantzsch thiazole synthesis.[8]

-

Reaction Setup: To a solution of 3-bromo-2-butanone (1 equivalent) in a suitable solvent such as ethanol, add thioformamide (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 4,5-dimethylthiazole.

Step 2: Functionalization at the 2-position

-

Lithiation: Dissolve 4,5-dimethylthiazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiated thiazole.

-

Reaction with Electrophile: Add paraformaldehyde (1.5 equivalents) to the cooled solution.

-

Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford this compound.

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound.

The thiazole ring is a core structure in many pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][9] For instance, the thiazole moiety is a key component of the vitamin B1 (thiamine) and is present in various approved drugs. However, it is crucial to note that the biological effects of a molecule are highly dependent on its overall structure and substituents, and no assumptions can be made about the activity of this compound based on the general properties of the thiazole class of compounds.

Experimental Protocols

Due to the lack of published research on this compound, there are no established experimental protocols for its biological evaluation. Researchers interested in investigating this compound would need to develop and validate their own assays based on the specific biological questions being addressed.

Safety Information

Conclusion

This compound is a chemical compound for which there is a significant gap in the publicly available scientific literature. While its basic chemical identity is known, a comprehensive understanding of its physicochemical properties, biological activities, and potential applications requires further experimental investigation. The synthetic pathway proposed in this guide provides a starting point for researchers wishing to prepare this compound for further study.

References

- 1. Methylthiazoletetrazolium | C18H16N5S+ | CID 64966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. 4,5-Dimethylthiazole | C5H7NS | CID 62510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. methanex.com [methanex.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

(4,5-Dimethylthiazol-2-YL)methanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to provide comprehensive information on the chemical compound (4,5-Dimethylthiazol-2-YL)methanol. The document will cover its fundamental chemical properties, including its CAS number and molecular weight. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work.

Chemical Identification and Properties

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of two methyl groups and a methanol group at specific positions on this ring defines its unique chemical structure and properties.

Quantitative Data Summary

A clear and concise summary of the key quantitative data for this compound is presented in the table below. This allows for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 99839-16-4 | [1] |

| Molecular Weight | 143.21 g/mol | [1] |

Technical Information and Experimental Data

Despite extensive searches for in-depth technical information, detailed experimental protocols, and established signaling pathways specifically involving this compound, publicly available data is scarce. The scientific literature and chemical databases predominantly feature information on a similarly named but structurally distinct compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is widely used in cell viability assays.

Due to this lack of specific information for this compound, this guide cannot provide detailed experimental methodologies or diagrams of signaling pathways at this time. Researchers interested in the potential applications or biological activity of this compound would need to undertake foundational research to establish these parameters.

Potential Areas of Research and Development

Given the structural motifs present in this compound, particularly the thiazole ring which is a known pharmacophore, this compound could be a starting point for various research and development activities. Potential areas of investigation could include:

-

Medicinal Chemistry: Synthesis of derivatives to explore structure-activity relationships (SAR) for various biological targets.

-

Screening Assays: Inclusion in high-throughput screening campaigns to identify potential biological activities.

-

Material Science: Investigation of its properties as a building block for novel materials.

Logical Relationship Diagram

While specific experimental workflows or signaling pathways for this compound are not available, a logical diagram illustrating a general workflow for the initial investigation of a novel chemical compound is provided below.

References

Spectroscopic Analysis of (4,5-Dimethylthiazol-2-YL)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4,5-Dimethylthiazol-2-YL)methanol. Due to the limited availability of published experimental data for this specific compound, this document focuses on the predicted spectroscopic data based on its chemical structure, alongside detailed experimental protocols for acquiring such data. This guide serves as a practical framework for researchers involved in the synthesis, identification, and quality control of this compound and related compounds.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a unique combination of functional groups that give rise to characteristic signals in various spectroscopic analyses. The key structural features include a thiazole ring, two methyl groups, and a primary alcohol.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂OH (methylene protons) | 4.5 - 4.8 | Singlet | 2H |

| -CH₂OH (hydroxyl proton) | Variable (2.0 - 5.0) | Singlet (broad) | 1H |

| 4-CH₃ (methyl protons) | 2.2 - 2.4 | Singlet | 3H |

| 5-CH₃ (methyl protons) | 2.1 - 2.3 | Singlet | 3H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiazole ring) | 165 - 175 |

| C4 (Thiazole ring) | 145 - 155 |

| C5 (Thiazole ring) | 125 - 135 |

| -C H₂OH (methylene carbon) | 60 - 70 |

| 4-C H₃ (methyl carbon) | 10 - 15 |

| 5-C H₃ (methyl carbon) | 10 - 15 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used. Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (sp³ C-H) | 2850 - 3000 | Medium |

| C=N stretch (thiazole ring) | 1600 - 1680 | Medium |

| C=C stretch (thiazole ring) | 1450 - 1550 | Medium |

| C-O stretch (primary alcohol) | 1000 - 1085 | Strong |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

Instrumentation and Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 143.05 | Molecular Ion |

| [M-H]⁺ | 142.04 | Loss of a hydrogen radical |

| [M-OH]⁺ | 126.04 | Loss of a hydroxyl radical |

| [M-CH₂OH]⁺ | 112.03 | Loss of the hydroxymethyl group |

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Instrumentation and Data Acquisition:

-

Analyze the ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural relationships within this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: Relationship between the functional groups of the molecule and their expected spectroscopic signals.

An In-depth Technical Guide on the Solubility of (4,5-Dimethylthiazol-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (4,5-Dimethylthiazol-2-YL)methanol, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining the solubility of this compound in various solvents. The methodologies outlined are standard, reliable, and widely accepted in the fields of chemistry and pharmacology. Additionally, this guide presents a logical workflow for solubility determination to aid researchers in their experimental design.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in different solvents is a critical first step in a wide range of applications, including reaction optimization, purification, formulation development, and biological screening. The solubility of a compound is influenced by its molecular structure, specifically its polarity, hydrogen bonding capabilities, and molecular size, in relation to the properties of the solvent. This guide provides the necessary framework for researchers to experimentally determine the solubility of this compound.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The structural similarity to 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a compound with known solubility in solvents like ethanol (20 mg/mL), 2-methoxyethanol (20 mg/mL), and water (10 mg/mL), suggests that this compound may also exhibit solubility in polar solvents.[1][2] However, the significant structural differences between the two molecules mean that these values are not directly transferable. Therefore, experimental determination of the solubility of this compound is essential.

The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent Category | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Polar Protic | Water | 25 | Shake-Flask Method | ||

| Methanol | 25 | Shake-Flask Method | |||

| Ethanol | 25 | Shake-Flask Method | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||

| Acetone | 25 | Shake-Flask Method | |||

| Acetonitrile | 25 | Shake-Flask Method | |||

| Non-Polar | Hexane | 25 | Shake-Flask Method | ||

| Toluene | 25 | Shake-Flask Method |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

General Qualitative Solubility Assessment

This initial test provides a rapid indication of a compound's solubility in various solvents.

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[3]

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[3]

-

After each addition, shake the test tube vigorously for 60 seconds.[4]

-

Observe the mixture. If the solid dissolves completely, the compound is considered soluble. If the solid remains undissolved, it is considered insoluble.[4]

-

If the compound is soluble in water, its acid-base properties can be initially assessed using litmus paper.[3][5]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). A visual excess of solid should be present.

-

-

Equilibration:

-

Place the container in a constant temperature shaker or water bath. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.22 µm filter).

-

Quantify the concentration of this compound in the aliquot using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. Other methods such as Gas Chromatography (GC) or UV-Vis spectrophotometry can also be employed, provided a valid calibration curve is established.

-

-

Calculation:

-

The determined concentration of the compound in the supernatant represents its equilibrium solubility in that solvent at the specified temperature.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical progression of experiments for solubility determination and a conceptual representation of how solubility data informs further research.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of solubility data to further research and development applications.

Conclusion

References

Synthesis of the Thiazole Ring in (4,5-Dimethylthiazol-2-YL)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route to obtain (4,5-Dimethylthiazol-2-YL)methanol. The core of this synthesis lies in the construction of the 4,5-dimethylthiazole ring system via the classic Hantzsch thiazole synthesis, followed by the chemical modification of a 2-position substituent to yield the desired primary alcohol. This document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data to facilitate the replication and optimization of this synthesis in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step pathway. This strategy circumvents the use of potentially unstable thioamide reagents that would be required for a direct one-step synthesis.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4,5-Dimethylthiazole-2-carboxylate. The initial step involves the cyclocondensation reaction between 3-bromo-2-butanone and ethyl thiooxamate. This reaction, an example of the Hantzsch thiazole synthesis, efficiently constructs the desired 4,5-dimethylthiazole ring with an ethyl ester substituent at the 2-position.

Step 2: Reduction of the Ester to a Primary Alcohol. The ethyl ester intermediate is subsequently reduced to the target primary alcohol, this compound, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Product | Typical Yield (%) |

| 1 | Hantzsch Thiazole Synthesis | 3-Bromo-2-butanone, Ethyl thiooxamate | Ethyl 4,5-dimethylthiazole-2-carboxylate | 75-85 |

| 2 | Reduction | Ethyl 4,5-dimethylthiazole-2-carboxylate, Lithium aluminum hydride (LiAlH₄) | This compound | 80-90 |

Experimental Protocols

Step 1: Synthesis of Ethyl 4,5-Dimethylthiazole-2-carboxylate

This protocol details the Hantzsch thiazole synthesis for the preparation of the ethyl ester intermediate.

Materials:

-

3-Bromo-2-butanone

-

Ethyl thiooxamate

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl thiooxamate (1.0 equivalent) in absolute ethanol.

-

To this solution, add 3-bromo-2-butanone (1.0 equivalent) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4,5-dimethylthiazole-2-carboxylate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Experimental workflow for the Hantzsch synthesis of the thiazole ester.

Step 2: Reduction of Ethyl 4,5-Dimethylthiazole-2-carboxylate

This protocol outlines the reduction of the ester intermediate to the final product, this compound.[1][2]

Materials:

-

Ethyl 4,5-dimethylthiazole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Nitrogen inlet

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 4,5-dimethylthiazole-2-carboxylate (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Caution: The following quenching procedure is highly exothermic and should be performed with extreme care. Slowly and dropwise, add ethyl acetate to quench the excess LiAlH₄.

-

Carefully add water dropwise, followed by a 1 M HCl solution to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Experimental workflow for the reduction of the thiazole ester.

Reaction Mechanisms

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Reduction of Ester with LiAlH₄

The reduction of the ester to the primary alcohol involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon.

Caption: Mechanism of the reduction of the thiazole ester with LiAlH₄.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements. Standard laboratory safety precautions should be strictly adhered to, particularly when handling reactive reagents such as lithium aluminum hydride.

References

An In-depth Technical Guide to the Synthesis of (4,5-Dimethylthiazol-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (4,5-Dimethylthiazol-2-YL)methanol, a key building block in medicinal chemistry. The document details precursor materials, experimental protocols, and quantitative data where available, presented in a format conducive to laboratory application.

Introduction

This compound is a heterocyclic compound of interest in drug discovery and development. Its substituted thiazole core is a common motif in a variety of biologically active molecules. This guide outlines the most plausible synthetic strategies for its preparation, including the Hantzsch thiazole synthesis for the formation of the core ring structure, the reduction of a corresponding aldehyde, and a Grignard-based approach.

Synthetic Pathways and Precursors

Three primary synthetic pathways are considered for the synthesis of this compound. Each route utilizes different precursor materials and offers distinct advantages.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring system.[1][2] This approach builds the 4,5-dimethylthiazole core from acyclic precursors.

Precursors:

-

3-Bromo-2-butanone: An α-haloketone that provides the C4 and C5 carbons and their methyl substituents.

-

Thioacetamide: Serves as the source of the nitrogen and sulfur atoms for the thiazole ring, as well as the C2 carbon.

The overall reaction involves the condensation of these two precursors to form the thiazole ring. To arrive at the target molecule, a subsequent functional group manipulation at the 2-position would be necessary, as this initial synthesis yields 2,4,5-trimethylthiazole. A more direct Hantzsch approach to a 2-functionalized thiazole that can be converted to the alcohol is also conceivable.

Reduction of 4,5-Dimethylthiazole-2-carbaldehyde

This is a direct and efficient method for the synthesis of this compound, provided the aldehyde precursor is available.

Precursor:

-

4,5-Dimethylthiazole-2-carbaldehyde: The direct precursor to the target alcohol.

The synthesis involves the reduction of the aldehyde functional group to a primary alcohol using a suitable reducing agent, such as sodium borohydride.[1]

Grignard Reaction of 2-Bromo-4,5-dimethylthiazole

This pathway utilizes a Grignard reagent formed from a 2-halothiazole derivative, which then reacts with a source of formaldehyde.

Precursors:

-

2-Bromo-4,5-dimethylthiazole: The starting material for the formation of the Grignard reagent.

-

Magnesium turnings: For the preparation of the Grignard reagent.

-

Formaldehyde (or a suitable equivalent): Acts as the electrophile to introduce the hydroxymethyl group.[3]

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic transformations described above.

Hantzsch Synthesis of 2,4,5-Trimethylthiazole (Illustrative for the Thiazole Core)

This protocol is adapted from general Hantzsch thiazole synthesis procedures.[4]

Materials:

-

Thioacetamide

-

3-Bromo-2-butanone

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a pressure tube, dissolve thioacetamide (1.0 equivalent) and 3-bromo-2-butanone (1.0 equivalent) in DMF.

-

Seal the tube and heat the reaction mixture in an oil bath at 60°C for 1 hour.

-

After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2,4,5-trimethylthiazole.

Reduction of 4,5-Dimethylthiazole-2-carbaldehyde

This protocol is based on standard procedures for the reduction of aldehydes using sodium borohydride.[1][5]

Materials:

-

4,5-Dimethylthiazole-2-carbaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4,5-dimethylthiazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath to 0°C.

-

Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Grignard Synthesis of this compound

This is a generalized protocol based on known Grignard reactions with thiazole derivatives and formaldehyde.[3][6]

Materials:

-

2-Bromo-4,5-dimethylthiazole

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Paraformaldehyde or a source of anhydrous formaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromo-4,5-dimethylthiazole (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour.

-

-

Reaction with Formaldehyde:

-

In a separate flask, prepare a suspension of paraformaldehyde (1.5 equivalents) in anhydrous THF.

-

Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

-

Slowly add the Grignard reagent via cannula to the paraformaldehyde suspension under vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data

Quantitative data for the synthesis of this compound is not widely reported in the literature. However, based on analogous reactions, the following yields can be expected:

| Synthetic Route | Precursors | Expected Yield (%) |

| Hantzsch Thiazole Synthesis | Thioacetamide, 3-Bromo-2-butanone | High (for the thiazole core) |

| Aldehyde Reduction | 4,5-Dimethylthiazole-2-carbaldehyde, NaBH₄ | High |

| Grignard Reaction | 2-Bromo-4,5-dimethylthiazole, Mg, Formaldehyde | Moderate to High |

Visualizations

The following diagrams illustrate the described synthetic pathways and a general experimental workflow.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]

- 5. webassign.net [webassign.net]

- 6. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Aminothiazole as a Chemical Intermediate in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of clinically significant therapeutic agents. Its versatile reactivity and ability to engage in various biological interactions have cemented its status as a critical chemical intermediate in the synthesis of a diverse array of pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 2-aminothiazole in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

The 2-Aminothiazole Scaffold: A Foundation for Diverse Bioactivity

The five-membered heterocyclic ring of 2-aminothiazole, containing both sulfur and nitrogen atoms, imparts a unique electronic and structural profile that allows for a wide range of chemical modifications. This adaptability is a key reason for its prevalence in drugs targeting a variety of diseases, including bacterial infections, inflammatory conditions, and cancer.[1][2] The amino group at the 2-position provides a convenient handle for further functionalization, enabling the synthesis of complex molecules with tailored pharmacological properties.[2]

Synthesis of the 2-Aminothiazole Core: The Hantzsch Reaction

The most common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3][4] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole

This protocol outlines the synthesis of the parent 2-aminothiazole from chloroacetaldehyde and thiourea.[5]

Materials:

-

Thiourea

-

Chloroacetaldehyde (50% aqueous solution)

-

Sodium bicarbonate (saturated solution)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle heating.

-

Cool the solution to room temperature and slowly add chloroacetaldehyde (15.7 g of a 50% aqueous solution, 0.1 mol) dropwise over 15 minutes. Note that the reaction is exothermic.

-

Fit the flask with a reflux condenser and heat the mixture to 80-90°C for 2 hours.

-

Cool the reaction mixture in an ice bath.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

-

The 2-aminothiazole product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the filter cake with two portions of cold water (2 x 20 mL).

-

Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 2-aminothiazole.

| Parameter | Value | Reference |

| Typical Yield | Good to excellent | [6] |

| Reaction Time | ~2.5 hours | [5] |

Applications of 2-Aminothiazole in the Synthesis of Marketed Drugs

The 2-aminothiazole scaffold is a key component of numerous commercially available drugs. This section details the synthesis of three prominent examples: sulfathiazole, meloxicam, and provides context for famotidine and dasatinib.

Sulfathiazole: An Early Antibacterial Agent

Sulfathiazole is a sulfonamide antibiotic that was widely used to treat bacterial infections. Its synthesis involves the reaction of 2-aminothiazole with a sulfonyl chloride derivative.

The following is a general procedure for the N-sulfonylation of 2-aminothiazole to produce a sulfathiazole derivative.[7][8]

Materials:

-

2-Aminothiazole

-

Benzenesulfonyl chloride (or a substituted derivative)

-

Sodium acetate

-

Water

Procedure:

-

Dissolve sodium acetate in water in a reaction flask.

-

Add 2-aminothiazole (1 equivalent) and the corresponding sulfonyl chloride (1.1-1.5 equivalents) to the solution.[7]

-

Heat the reaction mixture to 80-85°C with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate as a solid.

-

Isolate the solid product by filtration.

| Parameter | Value | Reference |

| Typical Yield | 80-83% | [7] |

| Reaction Time | 4-6 hours | [7] |

Meloxicam: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Meloxicam is a widely prescribed NSAID used to treat arthritis and other inflammatory conditions. It is a selective inhibitor of cyclooxygenase-2 (COX-2).[9] Its synthesis utilizes a substituted 2-aminothiazole, specifically 2-amino-5-methylthiazole.[10]

The following protocol describes the synthesis of meloxicam from 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide and 2-amino-5-methylthiazole.[10]

Materials:

-

4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide

-

2-amino-5-methylthiazole

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Tetrahydrofuran (THF) for recrystallization

Procedure:

-

In a reaction flask, combine 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide (283g, 1 mol) and 2-amino-5-methylthiazole (126g, 1.1 mol).

-

Add 600 mL of dimethyl sulfoxide and stir the mixture.

-

Heat the reaction to 189°C. Ethanol will distill off as the reaction progresses.

-

After 3 hours, add 450 mL of ethanol to the reaction mixture.

-

Cool the mixture to room temperature to allow the crude product to precipitate.

-

Filter the crude product and recrystallize from tetrahydrofuran to obtain pure meloxicam.

| Parameter | Value | Reference |

| Yield | 92% | [10] |

| Reaction Time | 3 hours | [10] |

| Purity | 99.4% | [10] |

Biological Pathways and Mechanisms of Action

The therapeutic effects of drugs derived from 2-aminothiazole are a result of their interaction with specific biological pathways. The following diagrams illustrate the mechanisms of action for several key drugs.

Meloxicam and the COX-2 Inhibition Pathway

Meloxicam exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[11][12]

Dasatinib and the Bcr-Abl Signaling Pathway in CML

Dasatinib, an anticancer agent, is a potent inhibitor of the Bcr-Abl tyrosine kinase, a constitutively active enzyme that drives the proliferation of chronic myeloid leukemia (CML) cells.[13][14] Dasatinib also inhibits other kinases, including the Src family kinases.[15]

References

- 1. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]

- 2. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 11. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. pnas.org [pnas.org]

A Technical Guide to the Synthesis of Substituted Thiazoles for Researchers and Drug Development Professionals

An in-depth review of classical and contemporary methods for the synthesis of substituted thiazoles, complete with detailed experimental protocols, comparative data, and mechanistic insights to facilitate research and development in medicinal chemistry.

The thiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in drug design. This technical guide provides a comprehensive literature review of the most significant synthetic routes to substituted thiazoles, catering to researchers, scientists, and professionals in drug development. The focus is on providing practical, in-depth information, including detailed experimental protocols and quantitative data, to aid in the efficient synthesis of these valuable compounds.

Classical Approaches to Thiazole Synthesis

The foundational methods for constructing the thiazole ring have been relied upon for over a century and continue to be relevant in modern organic synthesis. These classical routes, primarily the Hantzsch and Cook-Heilbron syntheses, offer robust and versatile pathways to a variety of substituted thiazoles.

The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this method remains one of the most widely used for thiazole synthesis.[1] It involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] The reaction proceeds via an initial S-alkylation of the thioamide with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[2]

A general workflow for the Hantzsch synthesis is depicted below:

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.

-

Reaction: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Work-up: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

-

Isolation: Filter the mixture through a Buchner funnel. Wash the filter cake with water.

-

Drying: Spread the collected solid on a tared watchglass and allow it to air dry to yield the final product.

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related reagents.[3] This method is particularly valuable for accessing this specific substitution pattern under mild conditions.[4] The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization and tautomerization.[3]

The reaction mechanism for the Cook-Heilbron synthesis using an α-aminonitrile and carbon disulfide is illustrated below:

Caption: Simplified reaction mechanism of the Cook-Heilbron thiazole synthesis.

Modern Synthetic Methodologies

While classical methods are still widely employed, a variety of modern techniques have been developed to improve reaction efficiency, reduce environmental impact, and access novel thiazole derivatives. These methods often involve microwave irradiation, multi-component reactions, and the use of greener catalysts and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields.[5] In the context of thiazole synthesis, microwave irradiation has been successfully applied to the Hantzsch reaction, significantly reducing reaction times from hours to minutes.[6][7]

-

Reaction Mixture: In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).

-

Microwave Irradiation: Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice water.

-

Isolation: Filter the resulting precipitate and dry it.

-

Purification: Recrystallize the product from ethanol.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single step, thereby avoiding the isolation of intermediates.[8] Several MCRs have been developed for the synthesis of highly substituted thiazoles.

-

Reaction Setup: In a 10.0 mL reaction tube, combine the substituted phenylglyoxal (0.5 mmol), lawsone (0.5 mmol), and thiobenzamide (0.5 mmol) in 0.5 mL of acetic acid.

-

Reaction: Stir the reaction mixture at 90°C until the reaction is complete as monitored by TLC.

-

Isolation: Upon completion, add water to the reaction mixture to precipitate the product.

-

Purification: The precipitated solid can be further purified if necessary.

Brønsted Acid-Promoted Synthesis

Recent advancements have led to the development of metal-free synthetic routes, which are often more environmentally benign. A Brønsted acid-promoted one-pot synthesis of 2,4-disubstituted thiazoles from readily available starting materials like benzylamines, acetophenones, and elemental sulfur has been reported.[9][10]

The logical flow of this one-pot synthesis is as follows:

Caption: Logical workflow for the Brønsted acid-promoted synthesis of 2,4-disubstituted thiazoles.

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic methods, allowing for a direct comparison of their efficiency and applicability.

Table 1: Comparison of Hantzsch Thiazole Synthesis Methods

| Method | Starting Materials | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 2-bromoacetophenone, thiourea | 30 min | High | [2] |

| Microwave-Assisted | Substituted ketone, thiourea, iodine | 5-15 min | Good to Excellent | [6] |

| Solvent-Free (Grinding) | α-haloketone, thiourea | 10-20 min | 80-95 | [11] |

| Ultrasonic Irradiation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde | 1.5-2 h | 79-90 | [12] |

Table 2: Yields for One-Pot Synthesis of Trisubstituted Thiazoles [8]

| Phenylglyoxal Substituent | Thioamide Substituent | Yield (%) |

| 4-Chlorophenyl | Thiobenzamide | 94 |

| 4-Chlorophenyl | 4-Methylthiobenzamide | 90 |

| Phenyl | Thiobenzamide | 92 |

| Phenyl | 4-Methylthiobenzamide | 91 |

Table 3: Yields for Brønsted Acid-Promoted Synthesis of 2,4-Disubstituted Thiazoles [13]

| Benzylamine Substituent | Acetophenone Substituent | Yield (%) |

| p-Methyl | Unsubstituted | Good |

| p-Fluoro | Unsubstituted | Good |

| m-Chloro | Unsubstituted | Moderate to Good |

| 3-Chloro-4-fluoro | Unsubstituted | 51 |

| 3,5-Difluoro | Unsubstituted | 67 |

This guide provides a foundational understanding of key synthetic strategies for accessing substituted thiazoles. The detailed protocols and comparative data are intended to serve as a practical resource for chemists in the design and execution of their synthetic endeavors, ultimately accelerating the discovery and development of new thiazole-containing therapeutics.

References

- 1. acgpubs.org [acgpubs.org]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. jusst.org [jusst.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09656F [pubs.rsc.org]

- 10. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

The Uncharted Therapeutic Potential of (4,5-Dimethylthiazol-2-YL)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this diverse family, derivatives of (4,5-Dimethylthiazol-2-YL)methanol represent a compelling yet underexplored subclass. This technical guide aims to synthesize the current, albeit limited, understanding of these specific derivatives, focusing on their potential biological activities and the experimental methodologies crucial for their investigation. While direct and extensive research on this compound derivatives remains nascent, this paper will draw parallels from the broader family of thiazole compounds and detail the foundational experimental protocols that will be pivotal in unlocking their therapeutic promise.

Introduction to Thiazole Derivatives and Their Biological Significance

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The structural versatility of the thiazole ring allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles. The well-known MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a staple in cell viability and cytotoxicity studies, prominently features the 4,5-dimethylthiazol-2-yl moiety, hinting at the inherent potential of this scaffold to interact with biological systems. This guide will focus on derivatives where the tetrazolium ring of MTT is replaced by a methanol group and its subsequent modifications, a chemical space that holds promise for novel therapeutic agents.

Potential Biological Activities: An Extrapolation from Thiazole Analogs

Direct studies on the biological activities of this compound derivatives are scarce in publicly available literature. However, by examining the activities of structurally related thiazole compounds, we can hypothesize the potential therapeutic avenues for this specific subclass.

Anticancer Activity

Thiazole derivatives are well-documented as potent anticancer agents. Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like protein kinases, topoisomerases, and tubulin.

Hypothesized Mechanism of Action: It is plausible that derivatives of this compound could exert anticancer effects through similar mechanisms. The introduction of various ester or ether linkages at the methanol position could modulate the compound's lipophilicity, cell permeability, and binding affinity to target proteins.

Below is a generalized workflow for the initial screening and evaluation of the anticancer potential of novel this compound derivatives.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial drugs. These compounds can disrupt microbial growth by inhibiting essential enzymes or interfering with cell wall synthesis.

Hypothesized Mechanism of Action: By modifying the hydroxyl group of this compound with various functional groups, it may be possible to develop derivatives with potent activity against a range of bacterial and fungal pathogens. The structural modifications could enhance the interaction of the compounds with microbial targets.

The logical flow for screening new derivatives for antimicrobial properties is depicted below.

Experimental Protocols

Detailed and validated experimental protocols are the bedrock of reproducible scientific research. The following sections provide methodologies for the synthesis and biological evaluation of this compound derivatives, based on standard laboratory practices.

General Synthesis of this compound Esters

A general and robust method for the synthesis of ester derivatives would involve the reaction of this compound with a variety of carboxylic acids or their activated forms.

Materials:

-

This compound

-

Desired carboxylic acid

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

The relationship between the synthesis and biological testing phases is crucial for a successful drug discovery campaign.

Data Presentation

As specific quantitative data for this compound derivatives are not yet available in the literature, the following tables are presented as templates for organizing future experimental results.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | R Group (Ester/Ether) | Cell Line | IC50 (µM) |

| DM-M-01 | -CH3 (Methyl Ether) | MCF-7 | Data Pending |

| DM-M-02 | -COCH3 (Acetate Ester) | MCF-7 | Data Pending |

| DM-M-03 | -COPh (Benzoate Ester) | MCF-7 | Data Pending |

| DM-M-01 | -CH3 (Methyl Ether) | A549 | Data Pending |

| DM-M-02 | -COCH3 (Acetate Ester) | A549 | Data Pending |

| DM-M-03 | -COPh (Benzoate Ester) | A549 | Data Pending |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | R Group (Ester/Ether) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| DM-M-01 | -CH3 (Methyl Ether) | Data Pending | Data Pending | Data Pending |

| DM-M-02 | -COCH3 (Acetate Ester) | Data Pending | Data Pending | Data Pending |

| DM-M-03 | -COPh (Benzoate Ester) | Data Pending | Data Pending | Data Pending |

Future Directions and Conclusion

The exploration of this compound derivatives is a promising frontier in the quest for novel therapeutic agents. While this guide has provided a foundational framework by extrapolating from the broader class of thiazoles and outlining essential experimental protocols, it underscores the significant gap in dedicated research for this specific chemical scaffold.

Future research should focus on the systematic synthesis of a diverse library of ester and ether derivatives of this compound. Subsequent comprehensive screening for anticancer and antimicrobial activities will be crucial to identify lead compounds. For promising candidates, in-depth mechanistic studies, including the identification of molecular targets and elucidation of signaling pathways, will be necessary to understand their mode of action.

Methodological & Application

Synthesis Protocol for (4,5-Dimethylthiazol-2-YL)methanol from Basic Reagents

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4,5-Dimethylthiazol-2-YL)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole motif in a wide range of biologically active molecules. This document provides a detailed three-step protocol for the synthesis of this compound starting from readily available basic reagents. The synthesis route involves the initial formation of the 4,5-dimethylthiazole ring via a Hantzsch-type thiazole synthesis, followed by formylation at the 2-position using a Vilsmeier-Haack reaction, and concluding with the reduction of the resulting aldehyde to the desired primary alcohol.

Overall Reaction Scheme

The synthesis proceeds through the following three main steps:

-

Step 1: Synthesis of 4,5-Dimethylthiazole via Hantzsch thiazole synthesis.

-

Step 2: Synthesis of 4,5-Dimethylthiazole-2-carbaldehyde via Vilsmeier-Haack formylation.

-

Step 3: Synthesis of this compound via reduction of the aldehyde.

Data Presentation

| Step | Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 4,5-Dimethylthiazole | 3-Chloro-2-butanone, Thioformamide | - | Ethanol | 4 h | Reflux | 65-75 | >95 (by GC) |

| 2 | 4,5-Dimethylthiazole-2-carbaldehyde | 4,5-Dimethylthiazole | POCl₃, DMF | 1,2-Dichloroethane | 3 h | 80 | 70-80 | >97 (by HPLC) |

| 3 | This compound | 4,5-Dimethylthiazole-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol | 1 h | 0 to RT | 85-95 | >98 (by HPLC) |

Experimental Protocols

Step 1: Synthesis of 4,5-Dimethylthiazole

This step employs a Hantzsch-type thiazole synthesis.

Materials:

-

3-Chloro-2-butanone

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate (Saturated aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol (100 mL).

-

To this solution, add 3-chloro-2-butanone (1.0 eq) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dimethylthiazole.

-

Purify the crude product by distillation to yield pure 4,5-dimethylthiazole.

Step 2: Synthesis of 4,5-Dimethylthiazole-2-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction for formylation.

Materials:

-

4,5-Dimethylthiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane

-

Ice

-

Sodium acetate (Aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask with a dropping funnel and nitrogen inlet

-

Magnetic stirrer with heating plate

-

Ice bath

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (3.0 eq).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture back to 0 °C and add a solution of 4,5-dimethylthiazole (1.0 eq) in 1,2-dichloroethane dropwise.

-

After the addition, heat the reaction mixture to 80 °C and maintain for 3 hours.[1]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture by adding an aqueous solution of sodium acetate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4,5-dimethylthiazole-2-carbaldehyde.

Step 3: Synthesis of this compound

This final step involves the reduction of the aldehyde to a primary alcohol.

Materials:

-

4,5-Dimethylthiazole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4,5-dimethylthiazole-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of distilled water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of (4,5-Dimethylthiazol-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of (4,5-Dimethylthiazol-2-YL)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the reduction of 4,5-dimethylthiazole-2-carbaldehyde using sodium borohydride. This method is robust, high-yielding, and amenable to standard laboratory equipment. Included are comprehensive experimental procedures, characterization data, and a workflow diagram to ensure successful replication and application.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The specific compound, this compound, serves as a key intermediate in the synthesis of various therapeutic agents. Its structural features, including the thiazole ring and the reactive hydroxymethyl group, allow for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. The protocol outlined herein describes an efficient and straightforward synthesis via the reduction of the corresponding aldehyde.

Synthesis Workflow